Glucoraphanin -

Glucoraphanin

Catalog Number: EVT-1568071
CAS Number:
Molecular Formula: C12H23NO10S3
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucoraphanin is a thia-glucosinolic acid that is glucoerucin in which the sulfur atom of the methyl thioether group has been oxidised to the corresponding sulfoxide. It is a sulfoxide and a thia-alkylglucosinolic acid. It derives from a glucoerucin. It is a conjugate acid of a glucoraphanin(1-).
Overview

Glucoraphanin is a naturally occurring compound classified as a glucosinolate, which is a group of sulfur-containing compounds found in various plants, particularly within the Brassica family, such as broccoli, Brussels sprouts, and kale. It serves as a precursor to sulforaphane, a compound known for its potential health benefits, including anti-cancer properties. Glucoraphanin is synthesized in plants through a complex biosynthetic pathway involving multiple enzymes and substrates.

Source

Glucoraphanin is primarily sourced from cruciferous vegetables. Broccoli is one of the richest sources, containing significant amounts of glucoraphanin, especially in its raw form. Other sources include Brussels sprouts and cauliflower. The concentration of glucoraphanin can vary based on the plant's growth conditions, maturity, and processing methods.

Classification

Glucoraphanin belongs to the class of compounds known as glucosinolates, which are characterized by their sulfur-containing structure and their role in plant defense mechanisms. They are classified based on their side chains and the amino acids from which they are derived. Glucoraphanin specifically is derived from the amino acid methionine.

Synthesis Analysis

Methods

The biosynthesis of glucoraphanin involves several key steps:

  1. Transamination: The amino acid methionine is converted into an α-keto acid by a branched-chain aminotransferase.
  2. Side Chain Elongation: The α-keto acid enters the chloroplast where it undergoes elongation through condensation reactions catalyzed by methylthioalkylmalate synthase.
  3. Core Structure Formation: This step involves multiple enzymatic processes including oxidation, conjugation, carbon-sulfur cleavage, glycosylation, and sulfation. Key regulatory genes such as SUR1 and CYP79F1 play crucial roles in this pathway .

Technical Details

The synthesis pathway consists of twelve biosynthetic enzymes located between the chloroplast and cytosol. Engineering efforts to enhance glucoraphanin production have focused on optimizing these enzymes' expression levels and activities in model organisms like Nicotiana benthamiana .

Molecular Structure Analysis

Structure

The molecular formula of glucoraphanin is C_12H_17N_2O_10S. It features a thioglucose core structure attached to a side chain derived from methionine.

Data

  • Molecular Weight: Approximately 351.34 g/mol
  • Chemical Structure: The structure consists of a glucose moiety linked to a sulfonated side chain that includes sulfur atoms.
Chemical Reactions Analysis

Reactions

Glucoraphanin undergoes hydrolysis catalyzed by the enzyme myrosinase to produce sulforaphane. This reaction is crucial for activating the health benefits associated with glucoraphanin.

Technical Details

In studies, it was observed that exogenous hydrolysis of glucoraphanin leads to rapid conversion into sulforaphane under optimal conditions. The efficiency of this reaction can be influenced by factors such as enzyme concentration and substrate availability .

Mechanism of Action

Process

The mechanism by which glucoraphanin exerts its effects involves its conversion to sulforaphane, which then interacts with various cellular pathways:

  1. Antioxidant Activity: Sulforaphane activates nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant response elements.
  2. Detoxification: It enhances phase II detoxifying enzymes that help in the elimination of carcinogens.
  3. Anti-inflammatory Effects: Sulforaphane has been shown to modulate inflammatory responses in various biological contexts .

Data

Research indicates that sulforaphane exhibits significant protective effects against oxidative stress and inflammation, contributing to its potential anti-cancer properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Sensitive to heat and pH changes; stability can be affected during cooking or processing.
  • Reactivity: Hydrolyzes rapidly in the presence of myrosinase to form sulforaphane.

Relevant studies have shown that cooking methods can significantly reduce glucoraphanin content due to thermal degradation .

Applications

Scientific Uses

Glucoraphanin has garnered attention for its potential health benefits:

  • Cancer Prevention: Research suggests that consumption of glucoraphanin-rich foods may lower cancer risk due to its conversion to sulforaphane.
  • Antioxidant Research: It is studied for its role in enhancing antioxidant defenses in cells.
  • Nutraceutical Development: Glucoraphanin is being explored for inclusion in dietary supplements aimed at promoting health through natural compounds.
Chemical Characterization of Glucoraphanin

Structural Properties and Isothiocyanate Derivatives

Glucoraphanin (C₆H₁₁O₅S-β-D-glucopyranoside) is an aliphatic glucosinolate characterized by a β-thioglucoside linkage connecting a glucose moiety to a sulfonated oxime functional group. Its core structure comprises a 4-methylsulfinylbutyl side chain attached to the thioglucose scaffold, with the molecular formula C₁₂H₂₃NO₁₀S₃ and a molecular weight of 437.51 g/mol [1] [3]. The compound exists as a hydrophilic anion under physiological conditions, facilitating its storage in plant vacuoles.

Enzymatic hydrolysis by myrosinase (β-thioglucosidase) initiates the conversion of glucoraphanin into bioactive derivatives. At neutral pH, this reaction predominantly yields sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane), an isothiocyanate renowned for its Nrf2-inducing activity. The reaction mechanism involves:

  • Cleavage of the thioglucoside bond
  • Loss of glucose
  • Spontaneous rearrangement to form the isothiocyanate group [2] [8].

Under acidic conditions or in the presence of epithiospecifier proteins, hydrolysis favors the formation of sulforaphane nitrile or epithionitriles instead of isothiocyanates [7] [9]. Structural analysis via LC-ESI-ion trap mass spectrometry reveals characteristic fragmentation patterns: glucoraphanin undergoes MS² fragmentation to produce ions at m/z 372 and 259, while MS³ fragmentation yields m/z 259 as the dominant ion [3].

Table 1: Key Structural and Metabolic Features of Glucoraphanin and Sulforaphane

PropertyGlucoraphaninSulforaphane
Chemical ClassGlucosinolateIsothiocyanate
Molecular FormulaC₁₂H₂₃NO₁₀S₃C₆H₁₁NOS₂
Molecular Weight437.51 g/mol177.29 g/mol
Precursor-Product RelationshipBiological precursorHydrolysis derivative
BioactivityIndirect (via conversion)Direct Nrf2 activator
Dominant Fragmentation Ionm/z 259Not applicable

Natural Occurrence in Brassica Species

Glucoraphanin accumulates differentially across Brassica taxa due to genetic variations in the alkenyl hydroxalkyl producing 2 (AOP2) gene family, which governs side-chain modification of glucosinolates:

  • Broccoli (B. oleracea var. italica): Contains 10–100× higher glucoraphanin concentrations in sprouts compared to florets. Mature florets typically contain 1.7–2.5 g/kg dry weight, while 3-day-old sprouts may exceed 400 μmol/g [2] [6] [9]. This accumulation pattern results from non-functional BoAOP2.2 and BoAOP2.3 alleles, preventing conversion to gluconapin [6].
  • Brassica rapa subspecies (e.g., Chinese cabbage, pakchoi): Exhibit trace or undetectable glucoraphanin levels due to three functional BrAOP2 genes that convert glucoraphanin to gluconapin. Marker-assisted breeding replacing functional BrAOP2.2 and BrAOP2.3 alleles with non-functional counterparts increased glucoraphanin by 18-fold in selected lines [6].
  • Other sources: Kale and Brussels sprouts show moderate glucoraphanin content, while watercress and garden cress contain different glucosinolate profiles dominated by gluconasturtiin and glucotropaeolin [8].

Environmental factors significantly influence concentrations: elevated CO₂ exposure enhances glucoraphanin synthesis by upregulating biosynthetic genes, and post-harvest storage at >98% relative humidity preserves glucosinolate integrity [3] [9].

Table 2: Glucoraphanin Distribution in Brassica Vegetables

SpeciesCultivar/TypeGlucoraphanin ConcentrationKey Genetic Determinants
B. oleraceaBroccoli sprouts400–600 μmol/g DWNon-functional BoAOP2.2/2.3
B. oleraceaMature broccoli florets1.7–2.5 g/kg DWNon-functional BoAOP2.2/2.3
B. rapa (wild type)Chinese cabbageTrace/undetectableFunctional BrAOP2.1/2.2/2.3
B. rapa (engineered)Selected lines18× recurrent parentNon-functional braop2.2/braop2.3
B. oleraceaKale0.8–1.2 g/kg DWPartially functional AOP2

Stability and Degradation Pathways in Plant Matrices

Glucoraphanin stability is influenced by thermal processing, enzymatic activity, and gut microbiota-mediated conversion:

Thermal Degradation

  • Cooking above 60°C inactivates plant myrosinase, preserving glucoraphanin but limiting sulforaphane production.
  • Prolonged heating (>10 minutes) in aqueous matrices promotes non-enzymatic degradation to nitriles and sulfur-containing volatiles. Acidic conditions (pH <4.0) during thermal processing further favor nitrile formation over isothiocyanates [7] [9].
  • In vegetable broths, glucoraphanin concentration and redox status directly impact degradation kinetics. Reducing environments (e.g., presence of ascorbic acid) stabilize the compound, while oxidation accelerates breakdown [7].

Enzymatic Hydrolysis

  • Myrosinase-mediated conversion requires cellular disruption (chewing, cutting) to bring the enzyme into contact with glucoraphanin. Hydrolysis efficiency depends on:
  • pH: Optimal at pH 6–7 for sulforaphane yield
  • Cofactors: Epithiospecifier proteins redirect products toward nitriles below pH 7.0 [8] [9]
  • In intact plants, compartmentalization prevents hydrolysis. Post-harvest processing (freezing, freeze-drying) preserves glucoraphanin but requires exogenous myrosinase (e.g., gut bacteria) for activation [3] [8].

Gut Microbiota-Dependent Conversion

  • When plant myrosinase is inactivated (cooked vegetables), colonic bacteria metabolize glucoraphanin. Key bacteria include Escherichia coli, Bacteroides thetaiotaomicron, and Enterococcus spp. [10].
  • Human studies show 12% mean conversion efficiency to sulforaphane metabolites (dithiocarbamates), with high interindividual variability (1.1–40.7%). Fecal bacteria from high converters degrade 2–3× more glucoraphanin ex vivo than those from low converters [10].
  • Metabolites follow the mercapturic acid pathway: glutathione conjugation → cysteinyl-glycine → cysteine → N-acetylcysteine conjugates → urinary excretion [8] [10].

Table 3: Glucoraphanin Degradation Products and Influencing Factors

Degradation PathwayPrimary ProductsKey Influencing FactorsBiological Significance
Myrosinase hydrolysisSulforaphane (ITC)pH 6–7, neutral cofactorsNrf2/ARE pathway activation
Thermal degradationNitriles, Sulfur volatilesTemperature >100°C, acidic pH, reducing agentsReduced bioactivity
ESP-mediated hydrolysisEpithionitrilespH <7, epithiospecifier proteinsVariable bioactivity
Gut microbiota metabolismDithiocarbamate metabolitesBacterial thioglucosidase activitySystemic antioxidant effects

Properties

Product Name

Glucoraphanin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate

Molecular Formula

C12H23NO10S3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1

InChI Key

GMMLNKINDDUDCF-BYNGITTOSA-N

SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Synonyms

eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate)
glucoraphanin

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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